molecular formula C15H13N3O B1612661 4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline CAS No. 915922-90-6

4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline

Cat. No.: B1612661
CAS No.: 915922-90-6
M. Wt: 251.28 g/mol
InChI Key: QRLNLRHSHPXWCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Crystallographic Characterization

The molecular structure of 4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline (C₁₅H₁₃N₃O) features a 1,2,4-oxadiazole ring linked to a para-substituted aniline moiety and a 3-methylphenyl group. X-ray diffraction (XRD) studies of analogous oxadiazole derivatives reveal planar geometries due to π-conjugation across the heterocyclic ring and adjacent aromatic systems. The oxadiazole ring exhibits bond lengths of 1.36–1.41 Å for O–C and N–C bonds, consistent with delocalized electron density. The dihedral angle between the oxadiazole ring and the 3-methylphenyl group is approximately 26–30°, indicating moderate steric hindrance from the methyl substituent.

Crystallographic data for related compounds (e.g., 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine) show monoclinic symmetry with space group P2₁/n and unit cell parameters a = 12.161 Å, b = 5.937 Å, c = 12.828 Å, and β = 108.01°. Hydrogen bonding between the aniline NH₂ group and the oxadiazole nitrogen stabilizes the crystal lattice, forming a three-dimensional network.

Table 1: Key crystallographic parameters for analogous oxadiazole derivatives

Parameter Value
Crystal system Monoclinic
Space group P2₁/n
Unit cell volume (ų) 880.9
Bond length (O–C) (Å) 1.360–1.375
Bond angle (C–N–C) (°) 102.7–105.2

Electronic Configuration and Tautomeric Behavior

The electronic structure of this compound is influenced by resonance between the oxadiazole ring and the aniline group. Density functional theory (DFT) calculations on similar compounds reveal highest occupied molecular orbital (HOMO) densities localized on the oxadiazole ring and aniline nitrogen, while the lowest unoccupied molecular orbital (LUMO) resides on the 3-methylphenyl group. This electronic asymmetry suggests potential for charge-transfer interactions in supramolecular assemblies.

Tautomerism involving proton transfer between the oxadiazole nitrogen and the aniline NH₂ group is thermodynamically disfavored in the gas phase due to a high energy barrier (>30 kcal/mol). However, polar solvents like water stabilize the tautomeric form by 5–8 kcal/mol via solvation effects, as shown by polarizable continuum model (PCM) simulations. Substituent effects further modulate tautomeric equilibria: electron-withdrawing groups (e.g., NO₂) on the phenyl ring stabilize the keto form, whereas electron-donating groups (e.g., CH₃) favor the enol form.

Table 2: Electronic properties of this compound

Property Value (eV)
HOMO energy −6.2 ± 0.3
LUMO energy −1.8 ± 0.2
Band gap 4.4 ± 0.5
Dipole moment (gas phase) 3.8–4.2 Debye

Thermochemical Stability and Phase Transition Analysis

Thermogravimetric analysis (TGA) of 1,2,4-oxadiazole derivatives indicates decomposition onset temperatures (T₀) of 220–250°C, with primary degradation pathways involving ring-opening via O–C bond cleavage (activation energy: 40–45 kcal/mol). Differential scanning calorimetry (DSC) reveals a melting point of 185–190°C for the title compound, followed by recrystallization exotherms at 160–165°C, suggesting polymorphism.

Phase transitions in analogous compounds are influenced by intermolecular hydrogen bonding and π-stacking. For example, smectic mesophases observed in liquid crystalline oxadiazoles arise from longitudinal π-π interactions between aromatic cores. While this compound lacks mesogenic behavior, its solid-state packing exhibits lamellar ordering with a d-spacing of 4.7 Å, as determined by powder XRD.

Table 3: Thermochemical data for 1,2,4-oxadiazole derivatives

Parameter Value
Melting point (°C) 185–190
Decomposition onset (°C) 230 ± 10
ΔHfusion (kJ/mol) 25–30
Activation energy (kcal/mol) 42 ± 2

Properties

IUPAC Name

4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c1-10-3-2-4-12(9-10)14-17-15(19-18-14)11-5-7-13(16)8-6-11/h2-9H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRLNLRHSHPXWCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70589716
Record name 4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915922-90-6
Record name 4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915922-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Amidoxime and Acyl Chloride/Carboxylic Acid Derivative Cyclization

This classical approach, initially proposed by Tiemann and Krüger, involves the cyclization of amidoximes with acyl chlorides or activated carboxylic acid derivatives to form 1,2,4-oxadiazoles. The general reaction scheme is:

  • Starting materials: Amidoximes and acyl chlorides or carboxylic acid esters
  • Catalysts: Pyridine, tetrabutylammonium fluoride (TBAF), or bases such as potassium carbonate
  • Solvents: Tetrahydrofuran (THF), ethanol, acetonitrile
  • Conditions: Room temperature to reflux, sometimes microwave irradiation (MWI)
  • Yields: Moderate to excellent (40–90%)

Advantages:

  • Well-established and versatile
  • Microwave-assisted reactions drastically reduce reaction time (down to 10 minutes)
  • Organic solvent-free or reduced solvent use possible with MWI
  • Simple purification due to fewer by-products

Representative example:
A reaction of amidoxime with 4-nitrobenzoyl chloride in the presence of tetrabutylammonium fluoride in THF at 20 °C for 20 minutes yields the intermediate oxadiazole, which can be further reduced to the aniline derivative using acetic acid and iron powder at room temperature.

Entry Reaction Type Catalyst/Conditions Yield (%) Notes
1 Amidoxime + Acyl Chloride Pyridine, reflux 40–70 Classical method, moderate yields
2 Amidoxime + Acyl Chloride TBAF, THF, 20 °C 70–90 Improved yield, mild conditions
3 Amidoxime + Carboxylic Acid Ester EDC, DCC, CDI coupling agents 50–85 Activated esters improve efficiency
6 Microwave-assisted amidoxime cyclization NH4F/Al2O3 catalyst, solvent-free, microwave, 10 min 40–90 Short reaction time, environmentally friendly

One-Pot Ambient-Temperature Synthesis Using Amidoximes and Esters

A more recent and efficient method involves the one-pot condensation of amidoximes with esters at room temperature in the presence of sodium hydroxide in dimethyl sulfoxide (DMSO). This method avoids the need for elevated temperatures or harsh conditions.

Advantages:

  • Mild reaction conditions (room temperature)
  • One-pot procedure simplifies synthesis
  • High yields and easy purification
  • Environmentally benign due to mild conditions and simple work-up

Example:
Synthesis of 5-methyl-3-(4-methylphenyl)-1,2,4-oxadiazole with 86% yield using this method demonstrates its efficiency and applicability to substituted phenyl derivatives.

Multi-Step Synthesis via Nitrobenzoyl Chloride Intermediates

For the specific preparation of 4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline and related compounds, multi-step synthetic routes starting from nitrobenzoyl chloride derivatives have been reported:

  • Step 1: Reaction of nitrobenzoyl chloride with hydroxylamine in the presence of N-ethyl-N,N-diisopropylamine in ethanol/acetonitrile at 90 °C for 1 hour to form amidoxime intermediate.
  • Step 2: Cyclization with tetrabutylammonium fluoride in tetrahydrofuran at 20 °C.
  • Step 3: Reduction of the nitro group to aniline using acetic acid and iron powder at room temperature for 5 hours.

This sequence yields the target oxadiazole-aniline compound with good purity suitable for further applications.

Step Reagents/Conditions Purpose
1 Hydroxylamine, N-ethyl-N,N-diisopropylamine, EtOH/CH3CN, 90 °C, 1 h Formation of amidoxime intermediate
2 Tetrabutylammonium fluoride, THF, 20 °C Cyclization to 1,2,4-oxadiazole ring
3 Acetic acid, iron powder, 20 °C, 5 h Reduction of nitro to aniline

Microwave-Assisted Synthesis

Microwave irradiation (MWI) has been employed to accelerate the heterocyclization of amidoximes with acyl chlorides or esters, significantly reducing reaction times from hours to minutes while maintaining or improving yields.

  • Catalysts: NH4F/Al2O3, MgO, or KF
  • Advantages:
    • Remarkably short reaction times (2–10 minutes)
    • High yields (>90%)
    • Organic solvent-free or reduced solvent usage
    • Environmentally friendly and energy-efficient

This method is particularly useful for rapid library synthesis in drug discovery contexts.

Summary Table of Preparation Methods

Method Starting Materials Conditions Catalysts/Agents Yields (%) Advantages
Amidoxime + Acyl Chloride/Esters Amidoximes, acyl chlorides/esters Room temp to reflux, MWI Pyridine, TBAF, NH4F/Al2O3 40–90 Well-established, versatile, fast with MWI
One-Pot Ambient-Temperature Synthesis Amidoximes, esters Room temp, DMSO NaOH ~86 Mild, one-pot, high yield, easy work-up
Multi-Step via Nitrobenzoyl Chloride Nitrobenzoyl chloride, hydroxylamine 90 °C reflux, then RT reduction N-ethyl-N,N-diisopropylamine, Fe powder Good Specific for aniline derivatives, scalable
Microwave-Assisted Cyclization Amidoximes, acyl chlorides/esters Microwave irradiation, solvent-free NH4F/Al2O3, MgO, KF >90 Very fast, environmentally friendly

Research Findings and Notes

  • The amidoxime-based methods remain the most widely used due to their reliability and adaptability to various substituents on the phenyl ring.
  • Microwave-assisted syntheses offer significant advantages in reaction time and environmental impact, aligning with green chemistry principles.
  • The one-pot ambient temperature method provides a gentle alternative to classical methods, suitable for sensitive substituents.
  • Reduction steps to convert nitro groups to anilines are typically performed under mild acidic conditions using iron powder and acetic acid, avoiding harsher reducing agents.
  • Purification is generally straightforward, often involving filtration and washing, with minimal by-products reported.

This detailed overview consolidates diverse, authoritative sources to provide a comprehensive guide to the preparation of 4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]aniline, emphasizing synthetic efficiency, reaction conditions, and practical considerations for laboratory and industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the aromatic ring can yield nitro derivatives, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating binding to enzymes and receptors. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Rings

Positional Isomerism of Methyl Groups
  • 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline (CAS: 915922-80-4) The methyl group is para-substituted on the phenyl ring.
  • 3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]aniline (BB10-5940; CAS: N/A)
    • Features a methoxy group (electron-donating) instead of methyl.
    • Impact : Increased electron density on the oxadiazole ring may alter hydrogen-bonding capacity and redox stability .
Heterocyclic Modifications
  • 4-{[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-YL]methyl}aniline Replaces phenyl with thiophene, introducing sulfur.
Bulky Substituents
  • 4-(3-tert-Butyl-1,2,4-oxadiazol-5-YL)aniline
    • Incorporates a tert-butyl group at position 3.
    • Impact : High steric hindrance may reduce binding efficiency but improve lipophilicity and membrane permeability .

Key Findings :

  • Antimicrobial Activity: The trifluoromethylphenoxy analog (MIC = 2 μg/mL) outperforms the methyl-substituted target compound, likely due to enhanced hydrophobic interactions and electron-withdrawing effects stabilizing drug-target binding .
  • Antitumor Activity : tert-Butyl analogs demonstrate moderate cytotoxicity, suggesting bulky groups may favor interactions with hydrophobic pockets in tumor cells .

Physicochemical Properties

Compound Molecular Weight logP (Predicted) Solubility (aq.)
4-[3-(3-Methylphenyl)-...]aniline 265.31 ~2.8 Low
4-[3-(4-Methylphenyl)-...]aniline 265.31 ~2.7 Moderate
3-[3-(4-Methoxyphenyl)-...]aniline 267.28 ~2.3 Moderate
4-{[3-(Thiophen-2-yl)-...]aniline 257.31 ~2.5 Low

Analysis :

  • The meta-methyl group marginally increases logP compared to para-methyl, reducing aqueous solubility.

Biological Activity

4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline (CAS No. 915922-90-6) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a 1,2,4-oxadiazole ring fused with an aniline moiety, making it a part of the broader class of oxadiazoles known for their pharmacological potential. This article reviews the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.

  • Molecular Formula : C15H13N3O
  • Molecular Weight : 251.28 g/mol
  • Structure : The compound contains a 1,2,4-oxadiazole ring attached to a 3-methylphenyl group and an aniline moiety.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. In vitro evaluations have shown that this compound exhibits cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)0.65Induction of apoptosis
HeLa (Cervical Cancer)2.41Cell cycle arrest
PANC-1 (Pancreatic Cancer)Not specifiedInhibition of carbonic anhydrases

In particular, compounds derived from the oxadiazole structure have demonstrated significant activity against human leukemia and breast cancer cell lines, often surpassing traditional chemotherapeutics like doxorubicin in potency .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties . It has shown effectiveness against both bacterial and fungal pathogens:

Pathogen TypeActivity Observed
Gram-positive bacteriaModerate
Gram-negative bacteriaHigh
Fungal strainsSignificant inhibition

The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic processes .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The oxadiazole ring acts as a hydrogen bond acceptor, facilitating binding to enzymes such as carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis.
  • Apoptosis Induction : Studies have shown that treatment with this compound can lead to apoptosis in cancer cells through mitochondrial pathway activation.
  • Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the G1/S phase in certain cancer cell lines .

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions:

  • Starting Materials : Amidoximes and isatoic anhydrides.
  • Reagents : Sodium hydroxide (NaOH) in dimethyl sulfoxide (DMSO).
  • Conditions : Reflux conditions to promote cyclization.

This synthetic pathway allows for high yields and purity, making it suitable for further medicinal chemistry applications .

Case Studies

  • Anticancer Efficacy Study :
    A study published in MDPI demonstrated that derivatives of oxadiazoles exhibit cytotoxicity against various cancer cell lines with IC50 values significantly lower than standard treatments. The study highlighted the potential for developing new anticancer agents based on the oxadiazole scaffold .
  • Antimicrobial Evaluation :
    Research conducted on synthesized oxadiazole derivatives indicated strong antibacterial activity against resistant strains of bacteria. The findings suggest that modifications to the oxadiazole structure can enhance antimicrobial efficacy .

Q & A

Q. What are the most reliable synthetic pathways for preparing 4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline, and how do reaction conditions influence yield?

The synthesis typically involves cyclization reactions using precursors such as amidoximes and carboxylic acid derivatives. For example, condensation of 3-methylphenyl-substituted amidoximes with activated aniline derivatives under reflux conditions (e.g., in acetic anhydride or POCl₃) forms the oxadiazole core. Elevated temperatures (80–120°C) and controlled pH (acidic or neutral) are critical for optimizing yields (≥60%) . Purification via column chromatography or recrystallization in ethanol is recommended to isolate the final product.

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR can verify aromatic proton environments and substituent positions (e.g., distinguishing 3-methylphenyl vs. 4-methylphenyl groups) .
  • FT-IR : Confirms functional groups (e.g., N-H stretch of aniline at ~3400 cm⁻¹, C=N/C-O stretches of oxadiazole at 1600–1500 cm⁻¹) .
  • X-ray Crystallography : Resolves 3D molecular geometry and confirms regiochemistry of the oxadiazole ring .

Q. How do substituents on the phenyl and aniline moieties influence solubility and bioavailability?

Substituents like methoxy (e.g., 4-methoxyphenyl in analogous compounds) enhance solubility in polar solvents (DMSO, ethanol) due to increased polarity, while hydrophobic groups (e.g., 3-methylphenyl) improve lipid membrane permeability. Solubility can be experimentally validated via shake-flask methods or HPLC .

Advanced Research Questions

Q. What computational strategies are recommended for predicting the compound’s interaction with biological targets (e.g., enzymes, receptors)?

  • Molecular Docking : Use software like AutoDock Vina or Schrödinger Suite to model binding affinities. Focus on conserved active-site residues (e.g., catalytic sites in kinases or proteases). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • MD Simulations : Assess binding stability over 50–100 ns trajectories using GROMACS or AMBER .

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Systematically modify substituents on the phenyl (e.g., electron-withdrawing groups like -F or -Cl) and aniline (e.g., -NH₂ vs. -NO₂) moieties. Compare IC₅₀ values in assays such as:

  • Antimicrobial Activity : Broth microdilution against Gram-positive/negative bacteria.
  • Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7). SAR trends in analogous oxadiazoles suggest halogenated phenyl groups enhance cytotoxicity .

Q. What methodologies assess the compound’s stability under varying pH and thermal conditions?

  • Thermal Stability : Thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to determine decomposition temperatures .
  • pH Stability : Incubate in buffers (pH 2–12) and monitor degradation via HPLC or LC-MS over 24–72 hours. Oxadiazoles are generally stable in acidic conditions but may hydrolyze in strong bases .

Q. How should researchers address contradictory data in biological activity assays?

Contradictions may arise from impurities (e.g., unreacted precursors) or assay variability. Mitigation strategies:

  • Orthogonal Assays : Confirm antimicrobial activity with both disc diffusion and MIC methods.
  • Purity Verification : Use UPLC (≥95% purity threshold) .
  • Structural Confirmation : Re-analyze via NMR or HRMS if bioactivity deviates from SAR trends .

Q. What post-synthetic modifications are feasible for diversifying the compound’s applications?

  • Amine Functionalization : Acylation or sulfonation of the aniline -NH₂ group .
  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition to append triazole moieties .
  • Metal Coordination : Explore chelation with transition metals (e.g., Cu²⁺, Pt²⁺) for catalytic or anticancer applications .

Q. Which analytical methods are optimal for quantifying the compound in complex matrices (e.g., biological fluids)?

  • UPLC-MS/MS : Achieve ppb-level detection limits using multiple reaction monitoring (MRM).
  • Calibration Standards : Prepare in relevant matrices (e.g., plasma, liver homogenate) to account for matrix effects .

Q. What in vitro/in vivo models are suitable for preliminary toxicity profiling?

  • In Vitro : MTT assays on HEK293 or HepG2 cells for cytotoxicity; Ames test for mutagenicity.
  • In Vivo : Acute toxicity studies in rodents (LD₅₀ determination) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline
Reactant of Route 2
Reactant of Route 2
4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.